molecular formula C9H10N2O2S B188916 Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate CAS No. 23903-46-0

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B188916
CAS No.: 23903-46-0
M. Wt: 210.26 g/mol
InChI Key: NCCMCRFYSZRBBG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a key intermediate in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its derivatives are being investigated for their ability to inhibit specific enzymes and receptors involved in various diseases .

Industry: The compound is used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Its unique electronic properties make it valuable in the field of material science .

Comparison with Similar Compounds

Comparison: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a broader spectrum of biological activities and greater potential for modification to enhance its therapeutic properties .

Properties

IUPAC Name

ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)8(11)14-7/h3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCMCRFYSZRBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346276
Record name ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23903-46-0
Record name ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
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Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
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Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
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Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
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Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
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Q & A

Q1: What is the significance of the synthesis of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate from Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate?

A1: The synthesis of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate from this compound, achieved via a Sandmeyer-type deamination [], demonstrates a method for replacing the amino (NH2) group with iodine. This type of chemical transformation is valuable in organic synthesis for its ability to introduce new functional groups and modify molecular properties. This specific example highlights the versatility of this compound as a starting material for further chemical modifications.

Q2: What insights into intermolecular interactions are provided by the crystal structure of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate?

A2: The crystal structure analysis of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate reveals that the molecules form cyclic dimers through specific intermolecular interactions []. These dimers are stabilized by CN⋯I interactions, classified as Lewis acid-base interactions, with the cyano group acting as the Lewis base and the iodine atom acting as the Lewis acid. Understanding these interactions can be valuable for predicting the compound's behavior in different environments and for designing derivatives with potentially enhanced properties.

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